N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
Description
“N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine” is a heterocyclic compound featuring a pyrimidin-2-amine core linked to a substituted azetidine ring. The azetidine (4-membered nitrogen-containing ring) is functionalized with a 4-(trifluoromethyl)benzoyl group, which introduces steric bulk and electron-withdrawing properties.
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c16-15(17,18)11-4-2-10(3-5-11)13(23)22-8-12(9-22)21-14-19-6-1-7-20-14/h1-7,12H,8-9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQMXKLTULYQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions using benzoyl chloride or benzoyl bromide in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-(trifluoromethyl)benzoyl group distinguishes it from simpler azetidine-pyrimidine derivatives (e.g., ), likely enhancing target binding and stability.
- Compared to the sulfonyl-substituted analog in , the benzoyl group may reduce polarity, improving membrane permeability.
Pyridine/Pyrimidine-Based Inhibitors with Trifluoromethyl Groups
Key Observations :
- Both UDO and UDD () share the trifluoromethyl group with the target compound, a feature linked to improved pharmacokinetics. However, their piperazine/piperidine cores differ from the azetidine in the target molecule, which may confer distinct conformational constraints.
- The target compound’s pyrimidine core (vs. pyridine in UDO/UDD) could alter hydrogen-bonding interactions with biological targets.
Heterocyclic Compounds with Bioactive Substituents
Key Observations :
- Imatinib’s piperazine core () highlights the prevalence of nitrogen-containing rings in kinase inhibitors, suggesting the target’s azetidine may offer novel selectivity.
Biological Activity
N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure
The compound features a pyrimidine core substituted with an azetidine ring and a trifluoromethylbenzoyl group. Its structural complexity may contribute to its diverse biological activities.
Research indicates that this compound exhibits several mechanisms of action, particularly in the inhibition of key enzymes and receptors:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. Studies have shown that derivatives of similar compounds exhibit moderate inhibition, with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
- Antimicrobial Activity : The compound's potential as an antimicrobial agent has been explored, particularly against Mycobacterium tuberculosis. Certain derivatives demonstrated promising activity with minimum inhibitory concentrations (MIC) as low as 62.5 µM, indicating that modifications to the structure can enhance efficacy against bacterial strains .
- Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxic properties against various cancer cell lines, although specific data on this compound is limited. Related compounds have shown enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound and its derivatives:
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine, and how are intermediates characterized?
- Answer: The synthesis involves multi-step reactions starting with functionalization of the azetidine ring, followed by coupling with the trifluoromethylbenzoyl group and pyrimidin-2-amine. Key steps include:
- Azetidine activation : Using reagents like EDCI/HOBT for amide bond formation between azetidine-3-amine and 4-(trifluoromethyl)benzoyl chloride under inert conditions .
- Pyrimidine coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyrimidin-2-amine moiety, optimized with palladium catalysts (e.g., Pd(PPh₃)₄) in THF or DMF .
- Intermediate characterization : NMR (¹H/¹³C) and LC-MS are used to confirm intermediates, with X-ray crystallography resolving stereochemical ambiguities .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer: Essential techniques include:
- NMR spectroscopy : For verifying regiochemistry and purity (e.g., distinguishing azetidine ring protons at δ 3.5–4.0 ppm) .
- HPLC-MS : To assess purity (>95%) and detect byproducts (e.g., incomplete trifluoromethylbenzoylation) .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the azetidine and pyrimidine rings .
Q. What preliminary biological screening methods are recommended for assessing its pharmacological potential?
- Answer: Initial screens should include:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., JAK, EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at concentrations 1–100 µM .
- Solubility/logP measurements : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during the synthesis of this compound?
- Answer: Optimization strategies include:
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions during pyrimidine coupling (yield increases from 60% to 85%) .
- Microwave-assisted synthesis : Reduces reaction time for azetidine functionalization from 12 hours to 45 minutes at 120°C .
- Catalyst tuning : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for Suzuki couplings, improving turnover number (TON) by 30% .
Q. How do structural modifications at the azetidine or pyrimidine moieties influence binding affinity to kinase targets?
- Answer: Key SAR insights:
- Azetidine substitution : Introducing methyl groups at the 3-position enhances hydrophobic interactions with kinase ATP pockets (e.g., IC₅₀ improves from 120 nM to 45 nM for JAK2) .
- Pyrimidine modifications : Fluorine substitution at C4 increases selectivity for EGFR over HER2 (selectivity ratio: 15:1 vs. 3:1) .
- Trifluoromethyl positioning : Para-substitution on the benzoyl group improves metabolic stability (t₁/₂ in liver microsomes: 45 min → 90 min) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer: Address discrepancies via:
- Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
- Proteomic profiling : Identify off-target effects using kinome-wide screening (e.g., KINOMEscan) to explain divergent cytotoxicity results .
- Metabolite analysis : LC-MS/MS to detect in situ degradation products that may skew activity data .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
- Answer: Methodological approaches include:
- Molecular docking : Use AutoDock Vina to model interactions with JAK2 (PDB: 4U5J), prioritizing derivatives with hydrogen bonds to Leu932 and Val911 .
- MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) to filter candidates .
- Free energy calculations : MM-GBSA predicts ΔG binding for prioritizing synthetic targets (e.g., ΔG < -40 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
